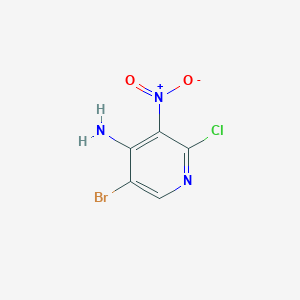

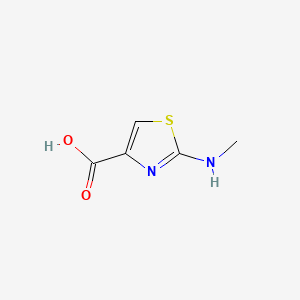

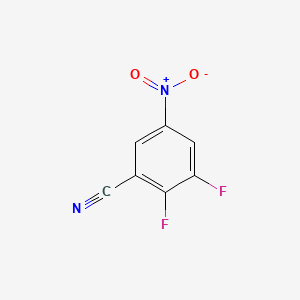

2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

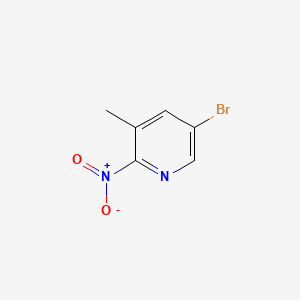

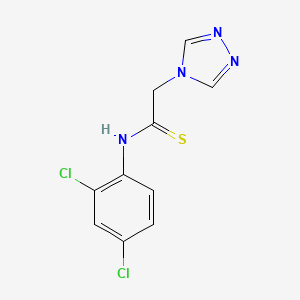

2-(Methylamino)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a synthetic organic compound used in a variety of scientific research applications. It is an important building block in organic synthesis, and is used in a variety of different fields, including biochemistry, pharmacology, and drug discovery. MTCA has a wide range of applications, and its versatility has made it an important tool in the laboratory.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Thiazolecarboxylic acid derivatives, including those related to 2-(methylamino)-1,3-thiazole-4-carboxylic acid, have been synthesized through acylation and methylation processes. These derivatives have potential applications in creating new chemical entities with diverse biological activities (Dovlatyan et al., 2004).

- The synthesis of novel functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines involving thiazole carboxylic acid derivatives highlights the versatility of these compounds in constructing complex heterocyclic structures with potential pharmacological properties (Peterlin-Mašič et al., 2000).

Biological Activities

- A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities, including fungicidal and antiviral properties. Some derivatives showed promising activity against various fungi and the Tobacco Mosaic Virus (TMV), suggesting potential agricultural applications (Fengyun et al., 2015).

- Hybrid molecules containing thiazole carboxylic acid moieties have been synthesized and investigated for their antimicrobial, antilipase, and antiurease activities. This research demonstrates the potential of thiazole carboxylic acid derivatives in developing new therapeutic agents (Başoğlu et al., 2013).

Chemical Transformations

- The compound has been involved in reactions leading to the formation of thiazoline and thiazole derivatives, contributing to a deeper understanding of thiazole chemistry and providing new pathways for synthesizing thiazole-based compounds (Yamamoto et al., 1984).

- Cross-Claisen condensation methods involving N-Fmoc-amino acids have been developed to synthesize constrained heterocyclic γ-amino acids around a thiazole ring, showcasing the application of thiazole derivatives in mimicking protein secondary structures (Mathieu et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as β-n-methylamino-l-alanine (bmaa), have been found to interact with the transient receptor potential melastatin subfamily member 2 (trpm2), a thermo and reactive oxygen species (ros) sensitive ca2+ -permeable cation channel . This interaction plays a vital role in cell survival and adaptability during and after oxidative stress .

Mode of Action

For instance, BMAA is known to conserve cell viability in various cancers, and several underlying mechanisms of action have been proposed .

Biochemical Pathways

Related compounds like bmaa have been shown to affect pathways related to cell survival and proliferation .

Result of Action

Compounds with similar structures, such as bmaa, have been associated with neurotoxic effects and have been implicated in various neurodegenerative disorders .

Propiedades

IUPAC Name |

2-(methylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-6-5-7-3(2-10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIZZJACYYYSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661653 | |

| Record name | 2-(Methylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

1199216-02-8 | |

| Record name | 2-(Methylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)

![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)